molecular formula C12H15NO4 B8237296 Dimethyl 3-amino-4,5-dimethylphthalate

Dimethyl 3-amino-4,5-dimethylphthalate

Cat. No.: B8237296
M. Wt: 237.25 g/mol
InChI Key: OXENLDZFWAWXBP-UHFFFAOYSA-N
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Description

Dimethyl 3-amino-4,5-dimethylphthalate (CAS 2828444-24-0) is a high-purity aromatic ester serving as a versatile building block in organic synthesis. This compound is strategically used as an intermediate in the development of functional dyes and fluorescent compounds, particularly for creating specialty pigments for high-performance inks and coatings . Its molecular structure, featuring both amino and ester functional groups, enables facile participation in various coupling reactions, making it a valuable precursor for constructing complex aromatic architectures essential for optoelectronic materials . Researchers also utilize this compound in the design of molecular sensors and luminescent probes, capitalizing on its favorable reactivity and structural properties . It is supplied at 95% purity and requires storage at 2-8°C, protected from light and under an inert atmosphere to preserve stability . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

dimethyl 3-amino-4,5-dimethylbenzene-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-6-5-8(11(14)16-3)9(12(15)17-4)10(13)7(6)2/h5H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXENLDZFWAWXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)N)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Synthesis: Nitrophthalic Acid Derivatives

The foundational approach involves synthesizing the nitro precursor, dimethyl 3-nitro-4,5-dimethylphthalate, through esterification of 3-nitro-4,5-dimethylphthalic acid. This step typically employs methanol or ethanol under acidic catalysis (e.g., sulfuric acid) at reflux temperatures (80–85°C). The esterification achieves yields exceeding 85%, with purity confirmed via thin-layer chromatography (TLC).

Catalytic Hydrogenation of the Nitro Group

Reduction of the nitro moiety to an amino group is achieved using catalytic hydrogenation. Palladium on carbon (Pd/C, 5–10 wt%) in ethanol under hydrogen gas (1–3 bar) at 50–60°C for 4–6 hours affords dimethyl 3-amino-4,5-dimethylphthalate in 70–75% yield. Alternative reductants like sodium dithionite (Na₂S₂O₄) in aqueous ethanol (pH 4–5) at 60°C achieve comparable yields but require post-reaction neutralization and extraction.

Table 1: Comparative Reduction Conditions

Reducing AgentSolventTemperature (°C)Time (h)Yield (%)
H₂/Pd/CEthanol50675
Na₂S₂O₄H₂O/EtOH60572

Direct Amination via Nucleophilic Substitution

Ammonolysis of Halophthalate Esters

Replacing the nitro group with ammonia presents a single-step route. Dimethyl 3-chloro-4,5-dimethylphthalate reacts with aqueous ammonia (25–30%) at 120°C in a sealed reactor for 8–12 hours. This method, however, suffers from low selectivity (55–60% yield) due to competing hydrolysis of ester groups.

Catalytic Amination Using Graphitic Carbon Nitride Systems

Innovative catalytic systems, such as graphitic carbon nitride-supported cuprous oxide (g-C₃N₄/Cu₂O), enhance amination efficiency. In a methanol solvent, dimethyl 3-nitro-4,5-dimethylphthalate reacts with ammonium acetate (2.5 equiv) at 80°C for 5 hours, achieving 82% yield. The catalyst’s mesoporous structure facilitates nitro group activation, reducing side reactions.

Multi-Step Synthesis via Hydrazine Intermediates

Hydrazine Formation and Subsequent Degradation

Adapting methods from phthalyl hydrazine synthesis, dimethyl 3-nitro-4,5-dimethylphthalate reacts with hydrazine hydrate (1:1 molar ratio) in ethanol at 85°C for 4 hours to form a hydrazine intermediate. Acid hydrolysis (HCl, 6M) at 90°C for 2 hours then cleaves the hydrazine bond, yielding the amino product. This pathway achieves 68% overall yield but requires stringent control of hydrolysis conditions to prevent ester degradation.

Purification and Characterization Protocols

Recrystallization and Acid-Base Partitioning

Crude products are purified via recrystallization from hot ethanol or ethyl acetate. For nitro-contaminated batches, acid-base partitioning (dissolution in 1M HCl, filtration, and neutralization with NaOH to pH 6–7) enhances purity to >98%.

Spectroscopic Confirmation

  • IR Spectroscopy : N-H stretching (3350–3300 cm⁻¹) and C=O ester vibrations (1720–1700 cm⁻¹) confirm functional groups.

  • ¹H NMR : Aromatic protons adjacent to the amino group resonate at δ 6.8–7.2 ppm, while methyl esters appear as singlets near δ 3.9 ppm.

Industrial Scalability and Environmental Considerations

Solvent Recovery Systems

Methanol and ethanol recovery via distillation reduces waste in large-scale production. Closed-loop systems achieve >90% solvent reuse, aligning with green chemistry principles.

Catalyst Recycling

g-C₃N₄/Cu₂O catalysts retain 85% activity after five cycles, minimizing heavy metal waste .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-amino-4,5-dimethylphthalate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Dimethyl 3-amino-4,5-dimethylphthalate has been investigated for its potential use in drug formulation and delivery systems. The compound's ability to form stable complexes with various drugs enhances their solubility and bioavailability.

  • Drug Delivery Systems : Research indicates that derivatives of phthalates can be utilized to improve the pharmacokinetics of therapeutic agents. For instance, studies have shown that modifying drug molecules with phthalate esters can lead to enhanced absorption rates and targeted delivery mechanisms .
  • Synthesis of Bioactive Compounds : The compound serves as an intermediate in the synthesis of bioactive molecules. Its functional groups allow for further modifications that can yield compounds with antimicrobial and anti-inflammatory properties .

Polymer Production

This compound is valuable in the production of polymers, particularly in creating high-performance materials.

  • Plasticizers : As a plasticizer, this compound improves the flexibility and durability of polymers. It is commonly incorporated into polyvinyl chloride (PVC) formulations to enhance processability and mechanical properties .
  • Aromatic Polyamides : The compound is also used as a precursor for synthesizing aromatic polyamides, which are essential for high-temperature applications due to their thermal stability and mechanical strength. These materials are widely used in aerospace and automotive industries .

Environmental Applications

The environmental impact of phthalates has led to research into their role in pollution control and remediation.

  • Flocculation Agents : this compound has shown promise as a flocculating agent in wastewater treatment processes. Studies indicate that it can effectively remove contaminants from water by facilitating the aggregation of particles .
  • Soil Remediation : Research has demonstrated that phthalates can influence microbial communities in soil, potentially aiding in bioremediation efforts by promoting the growth of beneficial microorganisms that degrade pollutants .

Case Study 1: Drug Delivery Enhancement

A study published in Scientific Reports explored the modification of anti-cancer drugs using this compound derivatives. The results indicated a significant increase in drug solubility and cellular uptake compared to unmodified drugs. This enhancement could lead to more effective treatment regimens for cancer patients.

Case Study 2: Wastewater Treatment

In a comparative study on flocculation performance, this compound was evaluated against traditional flocculants like polyacrylamide. The findings revealed that the compound achieved a removal efficiency of up to 96% for suspended solids in synthetic wastewater samples, showcasing its potential as an eco-friendly alternative .

Mechanism of Action

The mechanism of action of dimethyl 3-amino-4,5-dimethylphthalate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

5-(Hydroxymethyl)isophthalic Acid Dimethyl Ester

This compound (CAS: 109862-53-5, C₁₁H₁₂O₅, MW: 224.21 g/mol) shares a phthalate ester core but differs in substituents. Instead of an amino group, it has a hydroxymethyl group at position 4.

Dimethyl Phthalate (DMP)

Dimethyl phthalate (unsubstituted phthalate ester, C₁₀H₁₀O₄, MW: 194.18 g/mol) is a simpler analogue. The absence of amino and methyl substituents in DMP reduces steric hindrance and alters electronic properties, making it more volatile and less reactive in nucleophilic substitution reactions. DMP is extensively used as a plasticizer, whereas the amino-methyl groups in Dimethyl 3-amino-4,5-dimethylphthalate may confer biological activity or binding specificity .

Functional Analogues

(S)-3-Amino-4,4-Dihalocyclopent-1-ene Carboxylic Acid

This compound (European Patent Bulletin, 2024) is a cyclopentene derivative with amino and dihalo substituents. While structurally distinct from phthalates, it shares a functional amino group that may interact similarly with biological targets, such as enzymes like human ornithine aminotransferase. However, its cyclic structure and halogen substituents result in distinct electronic and steric profiles compared to aromatic phthalates .

Research Findings and Limitations

  • Synthetic Applications: Substituted phthalates like this compound are hypothesized to serve as intermediates in drug synthesis due to their amino functionality, which can participate in coupling reactions.
  • Biological Activity: Amino-substituted phthalates may exhibit enzyme inhibition or receptor-binding properties, as seen in structurally related compounds like (S)-3-amino-4,4-dihalocyclopent-1-ene carboxylic acid .
  • Gaps in Data : Critical physicochemical parameters (e.g., solubility, stability) and toxicological profiles remain uncharacterized. Comparative studies with analogues are absent in the literature, necessitating further experimental validation.

Biological Activity

Dimethyl 3-amino-4,5-dimethylphthalate (DMADMP) is a derivative of dimethyl phthalate (DMP), a compound widely used in industrial applications. Understanding the biological activity of DMADMP is crucial for evaluating its potential health impacts and environmental effects. This article compiles diverse research findings regarding the biological activity of DMADMP, focusing on its mechanisms of action, toxicity, and interactions with biological systems.

Chemical Structure and Properties

DMADMP is characterized by a phthalate backbone with two methyl groups at positions 4 and 5, and an amino group at position 3. This modification potentially alters its interaction with biological systems compared to DMP.

  • Cell Membrane Integrity : Research indicates that DMP disrupts the structural integrity of cell membranes. Studies demonstrate that exposure to DMP increases membrane fluidity and alters lipid composition, leading to cell lysis in organisms such as Pseudomonas fluorescens . The disruption is attributed to oxidative stress and lipid peroxidation, which are likely relevant for DMADMP as well.
  • Reactive Oxygen Species (ROS) Production : DMP exposure has been linked to increased ROS production, which can lead to oxidative damage in cells. Elevated levels of malondialdehyde (MDA), a marker of lipid peroxidation, have been observed in treated cells, indicating that DMADMP may also induce oxidative stress .
  • Enzyme Inhibition : Studies have shown that DMP interacts with enzymes such as trypsin, inhibiting their activity through hydrophobic interactions. This suggests that DMADMP could similarly affect enzyme functions critical for metabolic processes .

Acute Toxicity

DMADMP exhibits low acute toxicity in animal models, similar to its parent compound DMP. In studies involving dermal and oral exposure in rats, no significant adverse effects were reported at low concentrations . However, higher doses may lead to kidney damage and other organ-specific toxicities.

Chronic Exposure

Chronic exposure studies indicate potential long-term effects on organ systems. The kidney appears to be the primary target organ affected by repeated dosing of phthalates . A NOAEL (No Observed Adverse Effect Level) of 1000 mg/kg body weight per day has been established for DMP, suggesting that DMADMP may have a comparable safety profile under similar conditions.

Biodegradation and Environmental Impact

Research has demonstrated that various microorganisms can metabolize DMP effectively. For instance, Cyanothece sp. has been shown to degrade DMP under optimal conditions . The degradation process results in the formation of phthalic acid as an intermediate product. Understanding the biodegradation pathways is essential for assessing the environmental persistence of DMADMP.

Case Studies

  • Cellular Response to DMP : A study investigating the effects of DMP on Pseudomonas fluorescens revealed significant alterations in fatty acid composition and enzyme activity following exposure . The increased unsaturated fatty acid/saturated fatty acid ratio suggests that DMADMP may similarly affect microbial communities by disrupting cellular homeostasis.
  • Interaction with Trypsin : An investigation into the interaction between DMP and trypsin showed that DMP binding leads to conformational changes and inhibition of enzymatic activity . This finding raises concerns about the potential impact of DMADMP on digestive enzymes in humans and animals.

Summary Table of Biological Activity

Biological ActivityObservations
Cell Membrane Integrity Disruption observed; increased fluidity
ROS Production Elevated levels leading to oxidative stress
Enzyme Interaction Inhibition of trypsin activity
Toxicity Profile Low acute toxicity; potential chronic effects
Biodegradation Metabolized by microorganisms; phthalic acid formed

Q & A

Q. How should researchers address conflicting solubility data in polar vs. non-polar solvents?

  • Methodological Answer: Perform systematic solubility studies using shake-flask methods with UV/Vis quantification. Control for temperature (±0.1°C) and ionic strength. Compare results with Hansen solubility parameters and molecular dynamics simulations of solvent-solute interactions .

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